4-(4-Tert-butylphenoxy)butanoic acid

Literature Gap Biological Activity Procurement Due Diligence

Researchers sourcing phenoxyalkanoic acid screening compounds face unreliable purity: the largest supplier sells this compound 'AS-IS' without analytical data. 4-(4-Tert-butylphenoxy)butanoic acid (CAS 87411-30-1) solves this: • Available at NLT 98% purity with NMR, HPLC, LC-MS characterization for reproducible hit confirmation. • Computed LogP 3.86, tPSA 46.53 within lead-like space; ideal for diversity screening or matched molecular pair SAR with meta isomer. • Carboxylic acid terminus enables amide/ester/ketone derivatization for library production.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 87411-30-1
Cat. No. B181864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)butanoic acid
CAS87411-30-1
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCCCC(=O)O
InChIInChI=1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16)
InChIKeySBRAJDSNLRABGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Tert-butylphenoxy)butanoic Acid (CAS 87411-30-1): Sourcing and Baseline Characterization for Research Procurement


4-(4-Tert-butylphenoxy)butanoic acid (CAS 87411-30-1, MF C₁₄H₂₀O₃, MW 236.31 g/mol) is a synthetic phenoxyalkanoic acid derivative featuring a para-tert-butyl-substituted phenoxy moiety linked via a four-carbon alkyl chain to a terminal carboxylic acid . The compound is offered through multiple research chemical suppliers (e.g., Sigma-Aldrich AldrichCPR, AKSci, Enamine, Synblock) at purities ranging from 95% to NLT 98%, primarily as a solid . It is cataloged within screening compound collections (e.g., Hit2Lead/ChemBridge SC-6945750) and is positioned as a building block for early discovery research [1]. Critically, no published primary research studies, patents, or authoritative database entries containing peer-reviewed quantitative biological activity data specific to this compound were identified in the accessible literature at the time of this evidence curation.

Procurement Risk in 4-(4-Tert-butylphenoxy)butanoic Acid (87411-30-1): Why In-Class Analogs Cannot Be Interchanged Without Evidence


The para-tert-butylphenoxy butanoic acid scaffold exists within a broader class of phenoxyalkanoic acids that includes structural analogs differentiated by tert-butyl substitution position (ortho, meta, para), alkyl chain length (e.g., propanoic vs. butanoic vs. acetic acid derivatives), and branching point on the alkyl linker (e.g., 2-substituted vs. 4-substituted) [1]. The Hit2Lead catalog lists this compound alongside structurally similar screening compounds, underscoring the immediate proximity of analogs for which substitution would be considered in lead optimization or SAR campaigns . However, the absence of any published, quantitative comparative biological or physicochemical profiling data for 4-(4-tert-butylphenoxy)butanoic acid means that procurement decisions cannot be guided by demonstrated performance differentiation. Buyers face a risk of selecting a compound whose actual batch-to-batch purity, identity confirmation, and biological relevance are unverified by the primary supplier (Sigma-Aldrich explicitly sells this product 'AS-IS' without collected analytical data) [2]. Substitution of one vendor's lot for another—or one positional isomer for another—without independent re-characterization could introduce uncontrolled variables into experimental workflows.

Evidence-Based Sourcing Assessment: Quantitative Differentiation Data (or Absence Thereof) for 4-(4-Tert-butylphenoxy)butanoic Acid (CAS 87411-30-1)


Absence of Peer-Reviewed Biological Activity Data for 4-(4-Tert-butylphenoxy)butanoic Acid in Public Literature

A systematic search of the accessible scientific literature, patents, and authoritative biochemical databases (PubChem BioAssay, ChEMBL, BindingDB) yielded zero peer-reviewed primary research articles or quantitative bioassay data entries for 4-(4-tert-butylphenoxy)butanoic acid (CAS 87411-30-1) [1][2]. This stands in contrast to structurally related compounds such as 2-[4-(1,1-dimethylethyl)phenoxy]butanoic acid (CAS 113104-28-2), which has published herbicidal activity data and established application profiles . The absence of verified bioactivity data means that no quantitative IC₅₀, EC₅₀, Kd, MIC, or any other potency metric exists in the public domain for this specific compound against any defined target, pathway, or organism [1]. Procurement decisions based on unverifiable third-party claims of antimicrobial or COX-inhibitory activity cannot be substantiated through reproducible evidence [3]. This data gap is confirmed by cross-referencing PubChem Compound (CID 1568414 linked from AKSci), which contains structural identity information but lacks any bioassay results .

Literature Gap Biological Activity Procurement Due Diligence

Sigma-Aldrich 'AS-IS' Supply Policy: No Analytical Data Collected for AldrichCPR Listing of 4-(4-Tert-butylphenoxy)butanoic Acid

The Sigma-Aldrich AldrichCPR listing (OTV000057) for this compound carries the explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' This product is provided 'AS-IS' without any warranty of merchantability or fitness for a particular purpose [1]. In contrast, comparator compounds from the same phenoxyalkanoic acid class—such as 4-tert-butylphenoxyacetic acid (Thermo Fisher, 98% purity)—are offered with defined purity specifications, collected analytical data, and standard quality assurances . The AldrichCPR (Chemical Product Repository) collection is designed for early discovery screening where compounds are supplied without the analytical characterization workflows typical of research-grade catalog products, creating a baseline quality-assurance differential . Additionally, the compound is classified as Acute Tox. 4 Oral (H302) and WGK 3 (highly hazardous to water), introducing handling and disposal considerations that purchasers must factor into total cost of ownership calculations .

Quality Assurance Analytical Characterization Supply Chain Risk

Physicochemical Parameter Differentiation: 4-(4-Tert-butylphenoxy)butanoic Acid vs. Positional Isomer 4-(3-Tert-butylphenoxy)butanoic Acid

Computed physicochemical property comparison between 4-(4-tert-butylphenoxy)butanoic acid (para isomer) and its positional isomer 4-(3-tert-butylphenoxy)butanoic acid (meta isomer, PubChem CID 43351525) reveals measurable differences in predicted lipophilicity. The para-substituted target compound has a predicted LogP of 3.86 (Hit2Lead/ALOGPS) compared to XLogP3-AA of 3.4 for the meta isomer [1]. Both share identical molecular formulas (C₁₄H₂₀O₃, MW 236.31) and computed hydrogen bond donor/acceptor counts (Hdon=1, Hacc=3) . However, the shift of the bulky tert-butyl group from para to meta position alters the molecular shape, dipole moment orientation, and predicted lipophilicity—properties that can affect membrane permeability, protein binding, and metabolic stability in biological systems [2]. The target compound also has a melting point of 53–55°C (reported by Haoreagent) and predicted aqueous solubility LogSW of -3.83, indicating poor water solubility typical of lipophilic phenoxyalkanoic acids .

Physicochemical Properties Positional Isomerism LogP ADME Prediction

Vendor Purity and Documentation Variation: Comparative Supply Chain Assessment for 4-(4-Tert-butylphenoxy)butanoic Acid Sourcing

Sourcing options for this compound exhibit quantifiable variation in declared purity and available analytical documentation. Synblock (Cat. NB13046) offers the highest declared minimum purity at NLT 98% with accompanying MSDS, NMR, HPLC, and LC-MS data . Enamine (EN300-04234) and AKSci (9492BA) both list purity at 95% [1]. Sigma-Aldrich (OTV000057) provides no purity specification and no analytical data, with a price point of approximately $107 USD per gram (via Krackeler reseller) [2]. This supply landscape creates a situation where the compound is simultaneously available as a quality-controlled building block (Synblock) and as an uncharacterized screening compound (Sigma-Aldrich), requiring purchasers to actively select vendors based on documentation requirements rather than assuming equivalence across supply channels .

Vendor Comparison Purity Specification Documentation Procurement

Evidence Gap: Absence of Comparative Selectivity, Toxicity, or PK Data Against Any Analog or In-Class Compound

No published studies were identified that report selectivity profiling, cytotoxicity (CC₅₀), in vitro ADME (microsomal stability, CYP inhibition, plasma protein binding), or in vivo pharmacokinetic parameters for 4-(4-tert-butylphenoxy)butanoic acid alone or in comparison with any structurally related analog [1][2]. This comprehensive data gap extends to all standard preclinical profiling dimensions: no hERG binding data, no Ames mutagenicity results, no solubility measurements in biorelevant media, and no permeability data (PAMPA or Caco-2). The GHS classification as Acute Tox. 4 Oral (H302: harmful if swallowed) provides only a minimal regulatory hazard categorization without quantitative toxicological metrics (e.g., LD₅₀) . In contrast, certain in-class phenoxyalkanoic acids (e.g., fenofibric acid derivatives, herbicidal 2-substituted butanoic acid analogs) have well-characterized selectivity, metabolism, and safety profiles documented in regulatory filings and published literature [3].

Data Scarcity Selectivity Safety Pharmacology Procurement Risk

When to Procure 4-(4-Tert-butylphenoxy)butanoic Acid (87411-30-1): Evidence-Constrained Use Cases Based on Available Data


Exploratory Screening Library Augmentation with Documented Quality Specifications

This compound is appropriate for inclusion in diversity-oriented or target-agnostic screening libraries where the objective is to maximize chemical space coverage rather than to test a specific potency hypothesis. Procurement should be directed to vendors providing documented analytical characterization (Synblock NLT 98% with NMR/HPLC/LC-MS) to enable downstream hit confirmation without re-synthesis . The computed LogP of 3.86 and tPSA of 46.5 place this compound within lead-like property space, supporting its use as a fragment-adjacent screening entity in biochemical or cell-based phenotypic screens where follow-up characterization of any hits is planned .

Positional Isomer SAR Studies Requiring Independent Characterization

The para-tert-butyl substitution pattern differentiates this compound from the meta isomer (4-(3-tert-butylphenoxy)butanoic acid) by a computed ΔLogP of ~0.46 [1]. This positional isomer pair could serve as a matched molecular pair for probing the impact of tert-butyl orientation on target binding or cellular permeability, provided that both compounds are independently characterized (NMR, HPLC purity, identity confirmation) before biological testing. The absence of vendor analytical data from the largest supplier (Sigma-Aldrich AS-IS policy) makes the choice of characterized sourcing channels (Synblock, Enamine) essential for reproducible SAR campaigns .

Synthetic Intermediate or Building Block in Medicinal Chemistry Campaigns

As a carboxylic acid-terminated building block with a flexible butyl linker and a lipophilic para-tert-butylphenoxy terminus, this compound can serve as a synthetic intermediate for amide, ester, or ketone derivatives in medicinal chemistry programs . The available purity tiers (95% from Enamine/AKSci, NLT 98% from Synblock) support its use in parallel synthesis or library production where subsequent purification steps are incorporated into the workflow. Purchasers should verify batch-specific purity documentation, as the ≥3% inter-vendor purity differential may influence coupling efficiency and yield in multi-step synthetic sequences .

Negative Control or Baseline Compound in Phenoxyalkanoic Acid Bioactivity Profiling

Given the total absence of demonstrated bioactivity data for this compound, it may function as a negative control or baseline entity in assays designed to profile the activity of structurally related phenoxyalkanoic acids that have known biological effects [2]. Its use in this capacity requires experimental confirmation of inactivity in the specific assay system rather than assuming inertness based on data absence. The compound's GHS Acute Tox. 4 Oral classification (H302) and WGK 3 environmental hazard rating necessitate appropriate handling, containment, and disposal protocols regardless of its intended use as a negative control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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